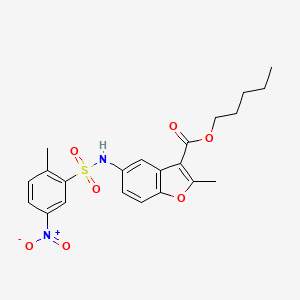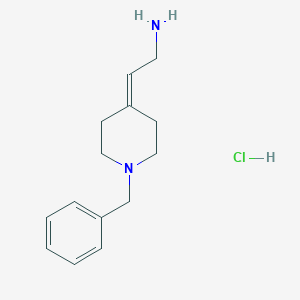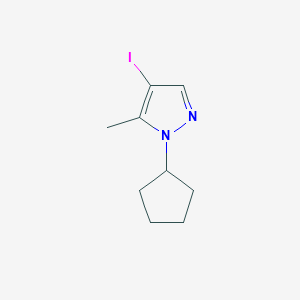
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a pyrazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases. This inhibition may lead to the disruption of cellular signaling pathways, ultimately leading to the observed biological effects.
Biochemical and Physiological Effects
Studies have shown that 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole has a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, inhibit the growth of certain bacteria and fungi, and reduce inflammation in animal models. In addition, this compound has been shown to have an effect on the central nervous system, leading to altered behavior and motor function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to have a range of biological activities, making it a useful tool for investigating various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture. Finally, investigations into the potential toxicity of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole are needed to ensure its safe use in future experiments.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 1-cyclopentyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid with iodine in the presence of a dehydrating agent. This method has been reported to give a good yield of the desired compound.
Applications De Recherche Scientifique
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and antitumor activities. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential target for drug development.
Propriétés
IUPAC Name |
1-cyclopentyl-4-iodo-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c1-7-9(10)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYFAJKNBLSBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2837214.png)
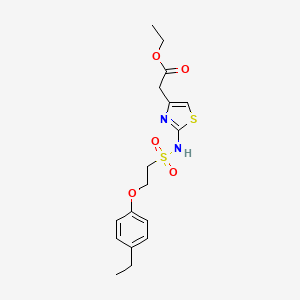


![3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2837222.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide](/img/structure/B2837223.png)
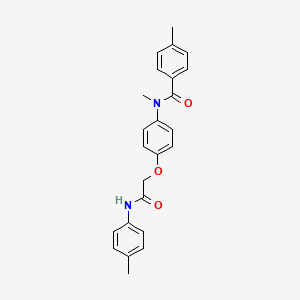
![N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2837227.png)
